Decarboxy Gatifloxacin Dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

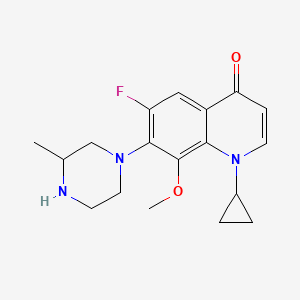

C18H22FN3O2 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)quinolin-4-one |

InChI |

InChI=1S/C18H22FN3O2/c1-11-10-21(8-6-20-11)17-14(19)9-13-15(23)5-7-22(12-3-4-12)16(13)18(17)24-2/h5,7,9,11-12,20H,3-4,6,8,10H2,1-2H3 |

InChI Key |

FRPRRGVUHVKYKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=O)C=CN(C3=C2OC)C4CC4)F |

Origin of Product |

United States |

Contextual Background of Decarboxy Gatifloxacin Dihydrochloride

Origin and Derivation within the Fluoroquinolone Family

The story of Decarboxy Gatifloxacin (B573) Dihydrochloride (B599025) begins with the evolution of quinolone antibiotics. The first quinolone, nalidixic acid, was discovered in 1962 as a byproduct of the synthesis of the antimalarial drug chloroquine. researchgate.netnih.govacs.orgnih.gov This initial discovery paved the way for extensive structural modifications, leading to the development of more potent and broad-spectrum agents known as fluoroquinolones, which are characterized by a fluorine atom, typically at the C-6 position of the core bicyclic structure. nih.govwikipedia.org

Gatifloxacin is a fourth-generation fluoroquinolone, distinguished by an 8-methoxy group, which enhances its activity against certain bacteria. nih.govnih.govnih.gov Decarboxy Gatifloxacin Dihydrochloride is a direct derivative of Gatifloxacin. It is primarily formed during the synthesis or degradation of Gatifloxacin, particularly under conditions such as high temperature or exposure to alkaline environments. vulcanchem.com It represents the Gatifloxacin molecule after it has undergone decarboxylation—the chemical reaction that removes a carboxyl group. The dihydrochloride salt form enhances its solubility, making it suitable for analytical and research purposes. vulcanchem.com

Chemical Relationship to Gatifloxacin and Other Fluoroquinolone Derivatives

The fundamental difference between Gatifloxacin and this compound lies in the presence or absence of a carboxylic acid group at the C-3 position of the quinolone ring. vulcanchem.com This C-3 carboxylic acid, in conjunction with the 4-keto (oxo) group, is a hallmark of the vast majority of clinically effective quinolone and fluoroquinolone antibiotics. nih.govasm.orgoup.comrjptonline.org This specific structural feature is considered essential for the antibacterial activity of the entire class. nih.govoup.comnih.gov

The core structure of fluoroquinolones consists of a bicyclic system. researchgate.net In Gatifloxacin, this core is substituted with a cyclopropyl (B3062369) group at the N-1 position, a fluorine atom at C-6, a 3-methylpiperazinyl group at C-7, and a methoxy (B1213986) group at C-8. nih.gov this compound retains all of these substituents but lacks the crucial C-3 carboxylic acid.

| Feature | Gatifloxacin | This compound |

| Core Structure | 4-oxo-1,4-dihydroquinoline | 1H-quinolin-4-one |

| C-3 Substituent | Carboxylic Acid (-COOH) | Hydrogen (-H) |

| N-1 Substituent | Cyclopropyl | Cyclopropyl |

| C-6 Substituent | Fluorine (-F) | Fluorine (-F) |

| C-7 Substituent | 3-methyl-1-piperazinyl | 3-methyl-1-piperazinyl |

| C-8 Substituent | Methoxy (-OCH3) | Methoxy (-OCH3) |

| Chemical Formula | C₁₉H₂₂FN₃O₄ nih.gov | C₁₈H₂₂FN₃O₂ (Free Base) lgcstandards.com |

| Primary Role | Antibacterial Agent nih.gov | Research Compound / Impurity Standard indiamart.com |

Significance of Decarboxylation in Fluoroquinolone Chemical Biology Research

The process of decarboxylation and the study of the resulting compounds like this compound are of significant importance in the field of medicinal chemistry and pharmacology.

The removal of the C-3 carboxyl group has a profound and detrimental effect on the compound's biological activity. The antibacterial mechanism of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govrjptonline.org These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death. youtube.com

Crystallographic and biochemical studies have revealed that the C-3 carboxylic acid and the C-4 keto group of fluoroquinolones are directly involved in binding to the DNA-enzyme complex. researchgate.net They form a crucial interaction, often mediated by a water-metal ion bridge, with amino acid residues in the target enzymes. researchgate.net The removal of the carboxyl group eliminates a key binding point, drastically reducing the molecule's affinity for its targets. Consequently, decarboxylated fluoroquinolones, including Decarboxy Gatifloxacin, are reported to have little to no significant antibacterial activity. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov In this context, this compound serves as an invaluable tool.

By comparing the potent antibacterial activity of Gatifloxacin with the inactivity of its decarboxylated counterpart, researchers can definitively confirm the essentiality of the C-3 carboxylic acid group. This use as a "negative control" helps to validate SAR models for the fluoroquinolone class. Furthermore, in pharmaceutical manufacturing and quality control, Decarboxy Gatifloxacin is used as an impurity reference standard to detect and quantify the degradation of the active Gatifloxacin drug substance. indiamart.com

Historical Overview of Research into Decarboxylated Quinolones

Research into the quinolone structure dates back to the 1960s with the discovery of nalidixic acid. researchgate.netnih.gov Early SAR studies focused on modifying various positions on the quinolone nucleus to improve potency and spectrum. asm.org Through systematic modifications, it was quickly established that the 1,4-dihydro-4-oxo-3-carboxylic acid moiety was indispensable for antibacterial action. asm.orgrjptonline.org

Attempts to replace the 3-carboxylic acid group with other acidic groups or bioisosteres (compounds with similar physical or chemical properties) consistently resulted in a substantial or total loss of activity. asm.org These early findings solidified the central role of the carboxyl group long before the precise molecular interactions with DNA gyrase were fully understood. The synthesis and evaluation of decarboxylated quinolones have been a recurring theme in medicinal chemistry research, consistently reaffirming that this functional group is a non-negotiable component for the antibacterial efficacy of this class of compounds. nih.govnih.gov

Synthetic Pathways and Derivatization Strategies for Decarboxy Gatifloxacin Dihydrochloride

Methodologies for the Synthesis of Decarboxy Gatifloxacin (B573) Dihydrochloride (B599025)

The synthesis of Decarboxy Gatifloxacin Dihydrochloride is not typically a primary research objective but is essential for creating analytical standards to quantify it as an impurity in Gatifloxacin. The methodologies generally involve the decarboxylation of a Gatifloxacin precursor.

Chemical Routes to Achieve Decarboxylation of Gatifloxacin Precursors

The primary chemical route to obtaining this compound is through the decarboxylation of Gatifloxacin itself or a suitable precursor. One established method for the decarboxylation of fluoroquinolones involves a cyanide-mediated reaction. nih.gov In this process, the 1,4-addition of a cyanide ion to the C-2 position of the fluoroquinolone ring system facilitates the loss of the carboxylic acid group at the C-3 position. nih.gov Subsequent elimination of the cyanide ion results in the formation of the decarboxylated fluoroquinolone. nih.gov This approach has been successfully applied to other fluoroquinolones like Ciprofloxacin (B1669076) and Moxifloxacin to prepare their decarboxylated analogues. nih.gov

Another potential route involves thermal decarboxylation. Heating Gatifloxacin under specific conditions can lead to the loss of the carboxyl group. This is often observed during forced degradation studies where thermal stress is applied to the parent drug.

Reaction Conditions and Catalysis in Decarboxylation Procedures

The reaction conditions for decarboxylation can vary depending on the chosen chemical route. For cyanide-mediated decarboxylation, the reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures, for instance, around 100°C. nih.gov The reaction may proceed over several hours to ensure complete conversion. nih.gov

General conditions that favor decarboxylation reactions include heating and the presence of alkaline conditions. For some carboxylic acids, particularly those with electron-withdrawing groups alpha to the carboxyl group, heating alone can be sufficient to induce decarboxylation. In other cases, the use of a catalyst, such as a copper powder in a high-boiling solvent like quinoline, can facilitate the process for aromatic acids.

Synthesis of Analogues and Related Decarboxylated Fluoroquinolones for Research

The synthesis of decarboxylated fluoroquinolone analogues is a field of interest for understanding structure-activity relationships (SAR). Research has shown that the carboxylic acid group at the 3-position is crucial for the antibacterial activity of fluoroquinolones. nih.gov Studies involving the synthesis and evaluation of various decarboxylated fluoroquinolones, including analogues of Ciprofloxacin, have confirmed this hypothesis, as these compounds exhibited no significant antibacterial activity. nih.gov

The synthesis of these analogues often follows similar decarboxylation strategies as described for Gatifloxacin. For instance, various decarboxylated fluoroquinolones have been prepared for research purposes to serve as reference standards or to investigate their biological properties. nih.gov

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing the synthetic yield and purity of this compound is critical for its use as an analytical standard. The synthesis of Gatifloxacin itself has been optimized through various approaches, including the use of different solvents, reaction temperatures, and catalysts to improve yield and purity. google.comgoogle.com For instance, the synthesis of Gatifloxacin via the substitution of 2-methyl piperazine on the 9,10-difluoro carboxylic derivative has been explored in various polar organic solvents like DMSO, pyridine, and dimethylformamide. google.comgoogle.com

While specific optimization studies for the synthesis of this compound are not extensively documented, principles from the optimization of Gatifloxacin synthesis can be applied. This includes careful control of reaction temperature and time to maximize the decarboxylation reaction while minimizing the formation of other degradation products. Purification of the final product can be achieved through techniques such as semi-preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity. nih.gov

Generation of this compound as a Degradation Product in Model Systems

This compound is frequently identified as a degradation product of Gatifloxacin in forced degradation studies. These studies are essential for assessing the stability of the drug under various stress conditions as mandated by regulatory guidelines.

Forced degradation of Gatifloxacin is typically carried out under the following conditions:

Acidic Degradation: Gatifloxacin has been shown to degrade under acidic conditions. researchgate.netpharmainfo.insphinxsai.comnih.gov For example, refluxing a solution of the drug in 1 N HCl can lead to the formation of degradation products. sphinxsai.comnih.gov

Alkaline Degradation: While some studies report Gatifloxacin to be relatively stable under alkaline conditions, pharmainfo.in others have observed degradation when refluxing in 1 N NaOH. sphinxsai.comnih.gov

Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 30% H₂O₂) can induce significant degradation of Gatifloxacin. sphinxsai.comnih.gov

Thermal Degradation: Heating the drug, either in a dry state or in solution, can lead to the formation of degradation products. pharmainfo.insphinxsai.comnih.gov

Photolytic Degradation: Exposure to UV light can also cause Gatifloxacin to degrade. nih.gov

The following table summarizes the conditions under which Gatifloxacin degradation, potentially leading to the formation of Decarboxy Gatifloxacin, has been observed in various studies.

| Stress Condition | Reagent/Method | Observed Degradation | Reference |

|---|---|---|---|

| Acidic | 1 N HCl, reflux | Significant degradation observed. | sphinxsai.comnih.gov |

| Alkaline | 1 N NaOH, reflux | Degradation observed. | sphinxsai.comnih.gov |

| Oxidative | 30% H₂O₂, heated | Significant degradation observed. | sphinxsai.comnih.gov |

| Thermal | Dry heat at 65°C | Significant degradation observed. | sphinxsai.com |

| Photolytic | UV light at 254 nm | Degradation observed. | nih.gov |

These degradation studies are instrumental in identifying potential impurities, such as Decarboxy Gatifloxacin, that may arise during the manufacturing, storage, or administration of Gatifloxacin.

Molecular and Cellular Mechanistic Investigations of Decarboxy Gatifloxacin Dihydrochloride

Interactions with Bacterial Molecular Targets

Evaluation of Decarboxy Gatifloxacin (B573) Dihydrochloride's Influence on DNA Gyrase

No information is available regarding the specific interaction or influence of Decarboxy Gatifloxacin Dihydrochloride (B599025) on bacterial DNA gyrase. For the parent compound, Gatifloxacin, inhibition of DNA gyrase is a primary mechanism of its antibacterial action, preventing the relaxation of supercoiled DNA and thereby inhibiting DNA replication. nih.govdrugbank.commdpi.com

Assessment of Interactions with Bacterial Topoisomerase IV

There are no available studies assessing the interaction between Decarboxy Gatifloxacin Dihydrochloride and bacterial topoisomerase IV. Gatifloxacin is known to inhibit topoisomerase IV, an enzyme crucial for the separation of daughter chromosomes after DNA replication. nih.govnih.govnih.gov This dual targeting of both DNA gyrase and topoisomerase IV contributes to Gatifloxacin's broad-spectrum activity. nih.gov

Comparative Analysis of Binding Affinities with Gatifloxacin

A comparative analysis of the binding affinities of this compound and Gatifloxacin to their target enzymes cannot be conducted as no binding affinity data for the decarboxylated compound has been published in the provided sources.

Exploration of Non-Topoisomerase Mediated Cellular Effects

Impact on Bacterial Cell Growth and Viability in In Vitro Models

Specific data on the impact of this compound on bacterial cell growth and viability in in vitro models is not present in the available literature. Studies on Gatifloxacin hydrochloride have demonstrated its concentration-dependent inhibition of bacterial growth and bactericidal activity against various pathogens. nih.govfrontiersin.org

Studies on Bacterial Biofilm Formation Modulation

There is no research available on the effects of this compound on the modulation of bacterial biofilm formation. The parent compound, Gatifloxacin hydrochloride, has been shown to significantly inhibit biofilm formation by certain bacteria, which is a key factor in chronic infections. nih.govfrontiersin.orgresearchgate.net

Cellular Permeability and Efflux Mechanisms in Research Strains

The cellular uptake and efflux of fluoroquinolones are critical factors influencing their antibacterial efficacy. The structural features of these molecules play a significant role in their ability to permeate bacterial cell walls and their susceptibility to efflux pumps, which actively transport antimicrobials out of the cell, conferring resistance.

Research into the role of the C-3 carboxylic acid group, a key feature of the fluoroquinolone scaffold, has provided insights into the likely behavior of this compound. Studies on decarboxylated analogs of other fluoroquinolones, such as ciprofloxacin (B1669076), moxifloxacin, and ulifloxacin, have demonstrated that while the 3-carboxylate group is essential for antibacterial activity, it does not appear to be crucial for recognition and transport by certain efflux systems. For instance, in Escherichia coli, both parent fluoroquinolones and their decarboxylated counterparts were shown to be substrates for the TolC efflux system. nih.gov This suggests that this compound would likely still be recognized and expelled by similar efflux pumps in susceptible bacterial strains. The absence of the carboxylate group does not prevent interaction with the efflux machinery, indicating that other structural elements of the fluoroquinolone core are responsible for this recognition.

| Compound | Bacterial Strain | Efflux System | Observation |

|---|---|---|---|

| Decarboxylated Fluoroquinolone Analogs | E. coli tolC knockout | TolC | Lower MIC compared to wild type, indicating efflux pump interaction. nih.gov |

| Parent Fluoroquinolones | E. coli tolC knockout | TolC | Lower MIC compared to wild type, confirming efflux pump interaction. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The structure-activity relationship (SAR) of fluoroquinolones has been extensively studied to understand how different functional groups on the core scaffold influence their antibacterial potency and spectrum.

A pivotal structural feature for the antibacterial activity of fluoroquinolones is the carboxylic acid group at the C-3 position. This group, along with the keto group at C-4, is widely considered essential for the binding of these drugs to their target enzymes, DNA gyrase and topoisomerase IV. asm.org The removal of this carboxylic acid group, as in this compound, has been shown to lead to a dramatic loss of antibacterial activity.

A study that synthesized and evaluated six different decarboxylated fluoroquinolones, including a decarboxylated version of ciprofloxacin, found that none of these compounds exhibited significant antibacterial activity. nih.gov This confirms the indispensable role of the C-3 carboxylic acid in the mechanism of action of this class of antibiotics. The loss of activity is attributed to the inability of the decarboxylated molecule to effectively interact with and inhibit the bacterial topoisomerase enzymes.

| Compound | Modification | Impact on Antibacterial Activity |

|---|---|---|

| Decarboxylated Ciprofloxacin | Removal of C-3 carboxylic acid | No significant antibacterial activity observed. nih.gov |

| Decarboxylated Fluoroquinolone Analogs | Removal of C-3 carboxylic acid | Significant loss of antibacterial potency. nih.govnih.gov |

While the removal of the C-3 carboxylic acid group proves detrimental to antibacterial action, modifications at other positions of the fluoroquinolone scaffold are known to modulate activity and spectrum. For Gatifloxacin, key substituents include the cyclopropyl (B3062369) group at N-1, the fluorine atom at C-6, the methylpiperazinyl moiety at C-7, and the methoxy (B1213986) group at C-8.

The C-7 substituent significantly influences the potency and spectrum of activity. asm.org The methylpiperazinyl group in Gatifloxacin generally enhances activity against Gram-negative bacteria. oup.com The C-8 methoxy group is known to enhance activity against Gram-positive cocci and can improve bacteriostatic and lethal activities against resistant mutants. oup.com

However, it is crucial to reiterate that the positive contributions of these substituents are contingent upon the presence of the C-3 carboxylic acid. In this compound, despite retaining the favorable substituents at N-1, C-6, C-7, and C-8, the absence of the essential C-3 carboxyl group would negate their beneficial effects, leading to a molecule with minimal to no antibacterial efficacy. nih.gov

Advanced Analytical and Characterization Methodologies for Decarboxy Gatifloxacin Dihydrochloride Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating complex mixtures and assessing the purity of pharmaceutical substances. High-Performance Liquid Chromatography (HPLC) stands out as the most important and widely used technique for the analysis of Gatifloxacin (B573) and its impurities. aquigenbio.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the principal method for the separation and quantification of Gatifloxacin and its related compounds, including Decarboxy Gatifloxacin Dihydrochloride (B599025). aquigenbio.com Reversed-phase HPLC (RP-HPLC) is particularly common, offering high sensitivity and precision. aquigenbio.comidk.org.rs

Method development focuses on optimizing several parameters to achieve efficient separation of the main compound from its impurities. The selection of a suitable stationary phase, such as a C18 column, is a critical first step. idk.org.rsnih.gov The mobile phase composition, typically a mixture of an acidic buffer (e.g., phosphate or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol, is meticulously adjusted to ensure good resolution and symmetrical peak shapes. idk.org.rsscielo.br Other key parameters include the flow rate, column temperature, and injection volume, which are fine-tuned to optimize the analysis time and separation efficiency. idk.org.rs UV-visible detection is commonly employed, with wavelengths around 293 nm often used for quantifying Gatifloxacin and its related substances due to their strong absorbance in this region. actascientific.comnih.gov The validation of the HPLC method as per ICH guidelines ensures its specificity, precision, linearity, and robustness for reliable impurity profiling. idk.org.rssemanticscholar.org

| Parameter | Condition |

|---|---|

| Column | Reversed Phase C18 (e.g., Zorbax Eclipse, 250 mm x 4.6 mm, 5 µm) nih.govactascientific.com |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid buffer idk.org.rs |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min idk.org.rs |

| Column Temperature | 35°C idk.org.rs |

| Detection Wavelength | 293 nm actascientific.comnih.gov |

| Injection Volume | 10 µL idk.org.rs |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, compounds like this compound, which are polar and have low volatility, are not directly suitable for GC analysis as they may decompose at the high temperatures required for elution. researchgate.net To overcome this limitation, a process called derivatization is employed. researchgate.netresearchgate.net

Derivatization chemically modifies the analyte to create a more volatile and thermally stable derivative. researchgate.net For a compound containing functional groups with active hydrogens (like -NH), derivatization is necessary to reduce polarity and increase volatility. researchgate.net Reagents such as silylating agents (to form trimethylsilyl ethers) or acylating agents can be used to modify these functional groups. The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. This approach allows for the analysis of non-volatile compounds and can improve peak shape and detector response. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for determining the chemical structure and concentration of molecules. They provide detailed information on the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. aquigenbio.comazolifesciences.comspringernature.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. azolifesciences.com For this compound, ¹H NMR would be used to identify the number and connectivity of protons in the molecule, confirming the presence of the cyclopropyl (B3062369), piperazinyl, and quinolinone core structures. The absence of the characteristic carboxylic acid proton signal would be a key indicator of the decarboxylation.

Furthermore, two-dimensional (2D) NMR techniques, such as COSY and HSQC, can establish proton-proton and proton-carbon correlations, respectively, allowing for a complete and unambiguous assignment of the molecular structure. nih.gov This detailed conformational and linkage analysis is crucial for definitively identifying the impurity and distinguishing it from other related substances. synthinkchemicals.comnih.gov

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and characterizing impurities in trace amounts. aquigenbio.com

For this compound (free base formula C₁₈H₂₂FN₃O₂), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition. lgcstandards.com The technique of tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information that helps to confirm the identity of the compound by showing characteristic losses from the parent molecule. researchgate.net This data is critical for confirming that the compound is indeed a decarboxylated version of Gatifloxacin. nih.gov

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₈H₂₂FN₃O₂ |

| Monoisotopic Mass (Free Base) | 331.17 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected Parent Ion [M+H]⁺ | m/z 332.17 |

| Key Fragmentation Pathways | Losses related to the piperazine ring and other side chains |

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques that provide complementary information about a molecule's structure and can be used for quantification.

UV-Vis Spectroscopy is widely used for the quantitative analysis of fluoroquinolones. nih.gov The quinolone ring system contains a chromophore that absorbs light in the UV region. actascientific.com As mentioned in the HPLC section, detection is often performed at a specific wavelength (e.g., 293 nm) where the compound exhibits maximum absorbance. nih.govscholars.direct According to Beer's Law, the absorbance is directly proportional to the concentration, making UV-Vis spectroscopy a simple and robust method for quantification in solution. bu.edu.eg

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.govcopbela.org The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. copbela.org For this compound, the IR spectrum would be expected to show characteristic peaks for C-H, N-H, C=O (ketone), C-F, and C-O bonds. researching.cnlibretexts.org Crucially, a comparison with the IR spectrum of Gatifloxacin would show the absence of the characteristic broad O-H stretch and the C=O stretch associated with the carboxylic acid group, providing direct evidence of decarboxylation. libretexts.org The region between 1800-400 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule. researching.cn

In Vitro and Pre Clinical Research Model Applications of Decarboxy Gatifloxacin Dihydrochloride

Utilization in Bacterial Cell Culture Systems

Studies on Resistant Bacterial Strains for Mechanistic Insights

No specific studies were identified that utilize Decarboxy Gatifloxacin (B573) Dihydrochloride (B599025) to investigate mechanisms of resistance in bacterial strains. Research on fluoroquinolone resistance typically focuses on mutations in the target enzymes, DNA gyrase and topoisomerase IV, in response to parent compounds like Gatifloxacin. bohrium.comnih.gov The role or activity of its decarboxylated metabolite in this context has not been elucidated in the available literature.

Biofilm Research and Extracellular Matrix Interactions

While Gatifloxacin has been studied for its ability to inhibit biofilm formation, there is no specific research available on the effects of Decarboxy Gatifloxacin Dihydrochloride on bacterial biofilms or its interactions with the extracellular matrix. researchgate.net

Application in Eukaryotic Cell Line Research (Non-Human)

There is a notable absence of research on the application of this compound in non-human eukaryotic cell lines.

Investigation of Molecular Interactions in Specific Cellular Pathways

No studies were found that investigate the molecular interactions of this compound within specific cellular pathways of non-human eukaryotic cells. Research in this area for fluoroquinolones is often related to toxicology or off-target effects, but data for this specific derivative is unavailable.

Use as a Chemical Probe for Biological Processes

This compound has not been documented as a chemical probe for the study of biological processes in the available scientific literature.

Enzyme Kinetic Studies with Isolated Molecular Targets

Detailed enzyme kinetic studies on the interaction of this compound with its potential molecular targets, such as DNA gyrase and topoisomerase IV, are not available. While extensive data exists for Gatifloxacin's potent inhibition of these bacterial enzymes, the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for its decarboxylated form have not been published. nih.govselleckchem.com

Inhibition and Activation Profiles in Biochemical Assays

Biochemical assays are fundamental in determining the specific molecular targets of a compound. For a substance like this compound, these assays would typically investigate its ability to inhibit or activate various enzymes or receptors. For instance, given its structural similarity to gatifloxacin, a primary area of investigation would be its effect on bacterial DNA gyrase and topoisomerase IV, the known targets of fluoroquinolone antibiotics.

However, searches of scientific databases and literature have not yielded specific studies that detail the inhibition or activation profiles of this compound in such biochemical assays. Therefore, no specific data on its half-maximal inhibitory concentration (IC50) or activation concentration (AC50) against particular enzymes can be presented.

Competition Binding Assays with Related Compounds

Competition binding assays are employed to determine the affinity of a compound for a specific receptor or binding site by measuring its ability to displace a known radiolabeled or fluorescently-labeled ligand. In the context of this compound, these assays could be used to understand its binding affinity to bacterial topoisomerases compared to gatifloxacin or other fluoroquinolones.

Despite the relevance of such studies, there is currently no available research data from competition binding assays specifically involving this compound. As a result, its binding affinity (Ki) and its competitive or non-competitive nature of binding to relevant biological targets remain uncharacterized in the public domain.

Ex Vivo Model System Research

Ex vivo studies utilize tissues or organs that have been removed from an organism, allowing for the investigation of a compound's effects in a more complex biological environment than in vitro cell cultures.

Studies on Cellular Permeation and Efflux in Isolated Tissues

Understanding the ability of a compound to permeate tissues and whether it is a substrate for efflux pumps is critical for predicting its bioavailability and potential for drug resistance. For this compound, ex vivo models using isolated tissues such as cornea, intestinal segments, or bladder tissue could provide valuable insights into its absorption, distribution, and elimination characteristics.

Research on the parent compound, gatifloxacin, has explored its interaction with efflux pumps. However, specific experimental data on the cellular permeation and efflux of this compound in isolated tissues is not documented in the available scientific literature. Consequently, no data tables on its apparent permeability coefficient (Papp) or efflux ratios can be provided.

Metabolic and Degradation Pathways of Decarboxy Gatifloxacin Dihydrochloride in Research Contexts

In Vitro Biotransformation by Microbial Enzymes

Comprehensive studies detailing the in vitro biotransformation of Decarboxy Gatifloxacin (B573) Dihydrochloride (B599025) by specific microbial enzymes are not readily found in the current body of scientific research. However, insights can be drawn from the broader understanding of fluoroquinolone degradation by microorganisms.

Identification of Microbial Degradation Products in Model Systems

Specific microbial degradation products of Decarboxy Gatifloxacin Dihydrochloride have not been explicitly identified in model systems. Research on the parent compound, Gatifloxacin, has shown that it can be biodegraded by microalgae, with likely pathways including hydroxylation, demethylation, and ring cleavage. It is plausible that this compound could undergo similar transformations, although further research is required for confirmation.

Enzyme Systems Involved in Decarboxylation and Further Transformations

The enzymatic processes responsible for the initial decarboxylation of Gatifloxacin to form its decarboxylated derivative are not well-documented. While decarboxylation is a known degradation pathway for fluoroquinolones, particularly under advanced oxidation processes, the specific microbial enzymes catalyzing this reaction in biological systems remain to be elucidated. Subsequent transformations of the decarboxylated molecule would likely involve common xenobiotic-metabolizing enzymes such as cytochrome P450 monooxygenases and hydrolases, which are known to be involved in the degradation of a wide range of pharmaceutical compounds.

Chemical Stability and Degradation Kinetics in Various Laboratory Conditions

Direct and detailed studies on the chemical stability and degradation kinetics of this compound are scarce. However, information on the stability of Gatifloxacin provides valuable insights into the potential behavior of its decarboxylated form.

Photolytic Degradation Studies

Studies on Gatifloxacin have demonstrated its susceptibility to photolytic degradation. The degradation kinetics are influenced by factors such as pH and the presence of other substances in the solution. For instance, higher pH media and temperatures above 30°C have been shown to favor the photodegradation of Gatifloxacin. It is reasonable to infer that this compound would also exhibit sensitivity to light, though specific kinetic data is not available.

Interactive Table: Factors Influencing Photodegradation of Gatifloxacin

| Factor | Observation | Implication for this compound |

| pH | Increased degradation at higher pH | Likely to be more susceptible to photodegradation in alkaline conditions. |

| Temperature | Accelerated degradation above 30°C | Stability may decrease with increasing temperature under light exposure. |

| Ionic Strength | Higher ionic strength favors degradation | The presence of salts could potentially increase the rate of photolysis. |

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of Gatifloxacin has been shown to be pH-dependent. While it is relatively stable under certain conditions, hydrolysis can occur, particularly at lower pH values. The stability of ophthalmic solutions of Gatifloxacin, for example, is optimized at a pH of 6.0. Decarboxylation of Gatifloxacin itself can be prompted by high-temperature conditions or prolonged storage. The resulting this compound would also be expected to exhibit pH-dependent hydrolytic stability, although specific studies are lacking.

Environmental Fate and Transformation in Simulated Environments

Information specifically on the environmental fate and transformation of this compound in simulated environments is not available. However, studies on Gatifloxacin indicate that it is almost completely removed during aerobic composting, with a very short half-life, suggesting rapid microbial degradation. This implies that once formed, this compound might also be subject to further microbial breakdown in similar environments. The primary environmental transformation pathways for fluoroquinolones, in general, include photodegradation in sunlit surface waters and biodegradation in soil and sediment.

Persistence and Attenuation in Aquatic and Soil Model Systems

The persistence of fluoroquinolone antibiotics and their degradation products in the environment is influenced by various factors, including the physicochemical properties of the compound, microbial activity, and aeration of the receiving medium.

Aquatic Systems:

In aquatic environments, photodegradation is a primary pathway for the breakdown of fluoroquinolones. Studies on gatifloxacin have shown that it can photodegrade relatively quickly in sunlit surface waters. One study calculated the solar photodegradation half-life of gatifloxacin in pure water at 45°N latitude to be short, suggesting rapid intrinsic degradation. researchgate.net However, the presence of other water constituents, such as humic acids and metal ions, can inhibit this process by acting as radiation filters or scavenging reactive oxygen species. researchgate.net

Soil and Composting Systems:

In soil and manure, the persistence of fluoroquinolones is largely dictated by microbial degradation. A study on the dissipation of gatifloxacin during broiler manure aerobic composting found that the parent compound was almost completely removed within 10 days. nih.gov The calculated half-life for gatifloxacin in this system was remarkably short, at approximately 1.32 to 1.38 days. nih.gov This rapid removal suggests that under the thermophilic conditions of composting, microbial communities are highly effective at degrading gatifloxacin.

The degradation of antibiotics in soil is generally faster under aerobic conditions compared to anaerobic conditions. nih.gov For a range of antibiotics, half-lives in non-sterilized agricultural soil under aerobic conditions were found to range from 2.9 to 43.3 days. nih.gov While this data is not specific to decarboxy gatifloxacin, it indicates that the potential for microbial degradation in soil exists for fluoroquinolone structures. The persistence of decarboxy gatifloxacin in soil would likely be influenced by factors such as soil type, organic matter content, temperature, and the presence of adapted microbial populations.

Interactive Data Table: Half-life of Gatifloxacin in Different Environmental Systems

| System | Condition | Half-life (t₁/₂) | Reference |

| Broiler Manure Compost | Aerobic, Thermophilic | 1.32 - 1.38 days | nih.gov |

| Pure Water (calculated) | Simulated Sunlight | Short (minutes) | researchgate.net |

| Agricultural Soil (general antibiotics) | Aerobic | 2.9 - 43.3 days | nih.gov |

Formation of Secondary Metabolites from Environmental Degradation

The environmental degradation of complex organic molecules like gatifloxacin can lead to the formation of various secondary metabolites, or transformation products. For fluoroquinolones, these pathways are diverse and can be influenced by the specific environmental conditions.

In the context of gatifloxacin degradation by the microalga Chlamydomonas reinhardtii, the identified biodegradation pathways included hydroxylation, demethylation, and ring cleavage. researchgate.net These processes result in the formation of new molecules with different chemical properties and potentially different toxicological profiles compared to the parent compound.

While the direct formation of secondary metabolites from decarboxy gatifloxacin has not been extensively studied, it is plausible that it would undergo further transformation through similar pathways. The core structure of the molecule, even after losing the carboxylic acid group, would still be subject to microbial and photochemical attack. These subsequent reactions could lead to further breakdown of the quinolone core or modifications to the side chains.

It is important to note that a study on several decarboxylated fluoroquinolones found that they lacked significant antibacterial activity, confirming the essential role of the carboxylic acid group for this function. nih.gov This suggests that from an antibacterial perspective, the formation of decarboxy gatifloxacin represents a detoxification step. However, the ecotoxicological impact of decarboxy gatifloxacin and its potential secondary metabolites on non-target organisms in aquatic and soil environments remains an area requiring further investigation.

Computational and Theoretical Studies of Decarboxy Gatifloxacin Dihydrochloride

Molecular Modeling and Docking Simulations of Target Interactions

Molecular modeling and docking simulations are powerful computational tools used in drug discovery to predict how a molecule (ligand) binds to a specific target, typically a protein receptor. These methods provide critical insights into the binding affinity and interaction patterns, guiding the design of more effective therapeutic agents. For a compound like Decarboxy Gatifloxacin (B573) Dihydrochloride (B599025), these simulations can help understand its potential biological interactions, even in the absence of experimental data.

Ligand-protein binding predictions aim to determine the strength and mode of interaction between a small molecule and a protein's active site. This is often quantified by a docking score or binding energy, where a more negative value typically indicates a stronger interaction.

While specific docking studies on Decarboxy Gatifloxacin Dihydrochloride are scarce, research on Gatifloxacin and its derivatives offers valuable insights. For instance, studies have explored the binding of Gatifloxacin derivatives to various protein targets. One such study investigated the interaction of Gatifloxacin derivatives with the human serotonin (B10506) transporter (PDB ID: 8FSB) to explore potential antidepressant activity. biotech-asia.org The parent Gatifloxacin showed a binding energy of -6.9 kcal/mol, whereas its synthesized derivatives exhibited significantly stronger binding affinities, suggesting that structural modifications can enhance protein interactions. biotech-asia.org

Another study focused on the interaction of Gatifloxacin analogues with human pancreatic alpha-amylase (PDB ID: 5TD4) to mitigate dysglycemic side effects. kaznu.kzresearchgate.net Gatifloxacin itself had a binding energy of -7.1 Kcal/mol, while its derivatives showed stronger interactions, with binding energies ranging from -7.6 to -9.3 Kcal/mol. kaznu.kz

These findings suggest that the core structure, which this compound shares with Gatifloxacin, is capable of forming stable interactions with protein active sites. The removal of the carboxylic acid group at position 3, the key difference in Decarboxy Gatifloxacin, would undoubtedly alter its binding profile. The carboxyl group is a key pharmacophoric feature for fluoroquinolones, crucial for binding to their primary bacterial targets, DNA gyrase and topoisomerase IV. A molecular docking simulation of this compound against these targets would likely predict a lower binding affinity compared to the parent drug, explaining its classification as an impurity rather than an active agent.

| Compound | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Gatifloxacin | Serotonin Transporter (8FSB) | -6.9 |

| Gati Derivative I | Serotonin Transporter (8FSB) | -11.4 |

| Gati Derivative II | Serotonin Transporter (8FSB) | -11.1 |

| Gatifloxacin | Pancreatic α-amylase (5TD4) | -7.1 |

| Gati Derivative IV | Pancreatic α-amylase (5TD4) | -9.3 |

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing a dynamic view of how a ligand interacts with its protein target and how the complex behaves in a biological environment.

MD simulations can validate the stability of docked poses obtained from molecular docking. By simulating the ligand-protein complex over a period of nanoseconds, researchers can observe whether the key interactions are maintained. For a molecule like this compound, conformational analysis would reveal its preferred three-dimensional shape, which is crucial for fitting into a protein's binding pocket. MD simulations could then predict the stability of its binding to a potential target, showing fluctuations in the ligand's position and changes in the protein's structure upon binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a compound's chemical behavior and biological activity.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron. researchgate.netchemrxiv.org

For this compound, a HOMO-LUMO analysis would predict its electronic behavior. The distribution of the HOMO and LUMO across the molecule's framework would indicate the most likely sites for nucleophilic and electrophilic attacks, respectively. The calculated HOMO-LUMO energy gap would provide a quantitative measure of its kinetic stability. Molecules with lower energy gaps are generally more reactive. chemrxiv.org Theoretical studies on related compounds show that such calculations correlate well with observed chemical behavior. chemrxiv.org

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | χ = -(ELUMO + EHOMO) / 2 | Measures the power of an atom to attract electrons |

Quantum chemical calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations using methods like DFT can predict vibrational frequencies (FT-IR and Raman spectra), electronic transitions (UV-Visible spectra), and chemical shifts (NMR spectra).

For this compound, theoretical calculations could generate a predicted FT-IR spectrum, identifying the characteristic vibrational modes associated with its functional groups. Similarly, a predicted UV-Vis spectrum would indicate the wavelengths of maximum absorption, corresponding to electronic transitions within the molecule. Comparing these computationally predicted spectra with experimentally measured data is a standard method for confirming the molecular structure of synthesized or isolated compounds.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models are developed by calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds and then using statistical methods to find a relationship between these descriptors and their measured activity.

A QSAR model for a series of fluoroquinolone derivatives, including a compound like this compound, could be developed to predict antibacterial activity. Descriptors such as molecular weight, logP (lipophilicity), polar surface area, and quantum chemical parameters (like HOMO/LUMO energies) would be calculated. The model could reveal which properties are most important for activity. For instance, it might confirm that the presence of the carboxylic acid group is a critical positive contributor to antibacterial efficacy, and its absence in this compound would predict a significant loss of activity. Such models are invaluable for prioritizing candidates for synthesis and testing in the early stages of drug discovery.

Development of Predictive Models for Analogues

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. researchgate.net Such models are crucial for designing new analogues with enhanced efficacy or reduced side effects.

In the context of fluoroquinolones like Gatifloxacin, 3D-QSAR models have been developed to understand their degradation characteristics in advanced oxidation systems. mdpi.com These models use techniques like Comparative Molecular Similarity Index Analysis (CoMSIA) to correlate the structural features of the molecules with their degradation potential. mdpi.com Such an approach could be adapted to develop predictive models for analogues of this compound to estimate their stability and potential degradation pathways.

Furthermore, predictive models are not limited to degradation but are also extensively used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, which is a critical step in early drug discovery. pharmajen.com By analyzing the structural attributes of Gatifloxacin and its derivatives, computational models can be built to predict the pharmacokinetic profiles of novel analogues, thereby reducing the failure rate of drug candidates in later developmental stages. pharmajen.com

Virtual Screening for Related Chemical Entities

Virtual screening is a computational methodology employed to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This technique is instrumental in identifying novel therapeutic candidates.

For Gatifloxacin analogues, virtual screening has been effectively used to explore new therapeutic applications and to mitigate adverse effects. For instance, in silico molecular docking studies have been conducted to assess novel Gatifloxacin derivatives for their potential to act as antidepressant agents by evaluating their binding affinities to the serotonin transporter. indiamart.com Similarly, virtual screening has been utilized to design Gatifloxacin analogues with the aim of overcoming dysglycemic side effects associated with the parent drug. kaznu.kz In this approach, derivatives were designed and their binding interactions with human pancreatic α-amylase were assessed through molecular docking to identify compounds that could reduce the risk of dysglycemia. kaznu.kzkaznu.kz

These studies typically involve docking the chemical entities into the active site of a target protein to calculate their binding energy, which is an indicator of the strength of the interaction. The results from such screenings can then be used to prioritize compounds for synthesis and further experimental testing.

Below is a data table summarizing the findings from a molecular docking study of Gatifloxacin and its derivatives against human pancreatic α-amylase (PDB ID: 5TD4), illustrating the application of virtual screening to identify analogues with potentially improved safety profiles. kaznu.kz

| Compound | Binding Energy (Kcal/mol) |

| Gatifloxacin | -7.1 |

| Gati I | -9.0 |

| Gati-II | -8.2 |

| Gati III | -8.5 |

| Gati IV | -9.3 |

| Gati V | -8.9 |

| Gati VI | -7.6 |

| Acarbose | -13.8 |

This table is based on data from a study on Gatifloxacin analogues designed to overcome dysglycemic effects. kaznu.kz

Another example of virtual screening applied to Gatifloxacin derivatives is the investigation of their potential as antidepressant agents. The table below shows the binding affinities of Gatifloxacin and its derivatives with the target protein 8FSB. indiamart.com

| Compound | Binding Energy (kcal/mol) |

| Gatifloxacin | -6.9 |

| Gati I | -11.4 |

| Gati II | -11.1 |

| Gati III | -8.2 |

| Gati IV | -7.9 |

| Gati V | -9.5 |

| Gati VI | -9.7 |

This table is based on data from a molecular docking study of Gatifloxacin derivatives as prospective antidepressant agents. indiamart.com

These examples demonstrate the power of virtual screening to identify promising new chemical entities related to Gatifloxacin, a process that could be readily applied to discover and optimize analogues of this compound for various therapeutic purposes.

Future Directions and Emerging Research Avenues for Decarboxy Gatifloxacin Dihydrochloride

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of pharmaceutical impurities like Decarboxy Gatifloxacin (B573) Dihydrochloride (B599025) is crucial for their use as reference standards in quality control and analytical method development. nih.gov Historically, the synthesis of gatifloxacin itself has been approached through various routes, often focusing on improving yield and minimizing impurities. google.com For instance, some methods involve the use of a borate (B1201080) intermediate to activate the quinolone ring for substitution, which can be performed at ambient temperatures, though yields may vary. google.com Other approaches focus on direct nucleophilic substitution in a dipolar aprotic solvent like DMSO, with reaction conditions carefully controlled to enhance purity and yield. google.com

Future research into the synthesis of Decarboxy Gatifloxacin Dihydrochloride will likely focus on developing more efficient, cost-effective, and environmentally friendly ("green") methods. This involves moving beyond multi-step, low-yield processes. researchgate.net Key areas of exploration may include:

Catalyst Innovation: Investigating novel catalysts that can facilitate the specific decarboxylation and formation of the dihydrochloride salt with high selectivity, reducing the need for extensive purification.

Process Optimization: Applying principles of process intensification, such as continuous flow chemistry, to improve reaction efficiency, reduce waste, and ensure consistent product quality. This contrasts with traditional batch processing, which can lead to variability.

Alternative Starting Materials: Exploring different precursors and synthetic pathways that might offer a more direct and higher-yielding route to the target molecule, drawing inspiration from the diverse synthetic strategies developed for quinoxaline (B1680401) derivatives and other heterocyclic compounds. mdpi.comresearchgate.net

Efficient synthesis is foundational, as a reliable supply of pure this compound is a prerequisite for the advanced analytical and biological studies outlined below.

Unveiling of Undiscovered Mechanistic Pathways in Non-Target Organisms

The widespread use of fluoroquinolones has led to their detection in various environmental compartments, raising concerns about their impact on non-target organisms. researchgate.netscielo.brscielo.br These compounds and their metabolites can enter aquatic and terrestrial ecosystems, where their consequences are not yet fully understood but are known to include toxicity to plants and aquatic life. scielo.brresearchgate.net Fluoroquinolones are often not completely removed by conventional wastewater treatment, leading to their persistence in the environment. scielo.br

While the primary antibacterial mechanism of fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, recent research has uncovered off-target effects in eukaryotic cells. chemrxiv.orgnih.gov Studies on ciprofloxacin (B1669076) and levofloxacin (B1675101) have revealed that these drugs can induce mitochondrial dysfunction in human cells. chemrxiv.org This toxicity is linked to interactions with mitochondrial proteins such as apoptosis-inducing factor mitochondria-associated 1 (AIFM1) and isocitrate dehydrogenase 2 (IDH2). nih.gov

Future research must investigate whether this compound elicits similar or unique effects. As a structurally related compound, it may share off-target profiles with its parent drug. Key research questions include:

Ecotoxicology: What are the specific toxicological effects of this compound on representative non-target species, such as algae, daphnids, and fish? nih.gov

Mitochondrial Impact: Does this compound interfere with mitochondrial function in eukaryotic cells, and if so, what are the specific molecular targets and pathways involved?

Microbiome Disruption: How does this compound affect the composition and function of environmental microbial communities, which are crucial for ecosystem balance?

Understanding these mechanistic pathways is essential for a comprehensive risk assessment of gatifloxacin-related compounds in the environment and for potential unforeseen biological activities.

Advanced Analytical Methodologies for Trace Detection and Metabolite Profiling in Complex Research Matrices

The ability to detect and quantify pharmaceutical impurities at trace levels is paramount for drug safety and environmental monitoring. High-performance liquid chromatography (HPLC) is a cornerstone technique for impurity profiling of gatifloxacin and related substances. nih.govresearchgate.net Current methods can separate gatifloxacin from its degradation products and impurities, with limits of detection (LOD) and quantification (LOQ) in the sub-µg/mL range. scielo.brnih.gov

However, emerging research demands even greater sensitivity and specificity, especially when analyzing complex matrices like wastewater, soil, or biological tissues. Future advancements in analytical methodologies are expected to focus on several key areas:

Enhanced Sensitivity: Developing methods using techniques like liquid chromatography-mass spectrometry (LC-MS) and spectrofluorimetry to push detection limits into the nanogram or even picogram per milliliter range, which is critical for environmental monitoring. scielo.brresearchgate.net

Metabolite Profiling: Employing high-resolution mass spectrometry to conduct untargeted screening for this compound and its further transformation products in various biological and environmental systems. This will provide a more complete picture of the compound's fate.

Novel Sensing Technologies: Creating innovative sensor technologies, potentially based on molecularly imprinted polymers or fluorescent nanoprobes, for rapid, selective, and on-site detection of fluoroquinolone-related compounds in environmental samples. mdpi.com

Digitized Databases: Expanding the use of digitized impurity databases that combine chromatographic data with UV spectra, allowing for the identification and quantification of impurities without requiring an isolated chemical reference standard for every single compound. nih.govresearchgate.net

The following table summarizes the performance of some existing HPLC methods for gatifloxacin, highlighting the parameters that future methods for this compound will aim to improve upon.

| Analytical Method | Matrix | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity Range (µg/mL) |

|---|---|---|---|---|

| Stability-Indicating RP-HPLC | Pharmaceutical Combination | 0.09 | 0.31 | 15-105 |

| RP-HPLC | Bulk Drug & Formulations | N/A | N/A | 4-40 |

Exploration as a Research Tool for Understanding Broader Biological Processes beyond Anti-Bacterial Activity

While this compound itself is not an antibiotic, its chemical scaffold, derived from a fluoroquinolone, presents an opportunity for its use as a research tool. The intrinsic fluorescence of the quinolone core and the potential for specific off-target interactions can be leveraged to probe complex biological systems. researchgate.net

A promising avenue is the development of chemical probes. Researchers have successfully synthesized fluorescent derivatives of ciprofloxacin to study antibiotic penetration and efflux in bacteria. nih.govrsc.org A similar approach could be applied to this compound:

Fluorescent Probes: By attaching fluorophores to the molecule, it could be transformed into a probe to visualize its distribution in cells or tissues, helping to identify specific cellular compartments or proteins it interacts with.

Affinity-Based Probes: The compound could be modified for use in chemoproteomic studies to pull down and identify its binding partners in eukaryotic cells. This could validate the off-target interactions suggested by studies on other fluoroquinolones and potentially uncover new ones. chemrxiv.org

The exploration of this compound as a tool to study mitochondrial biology is particularly compelling. Given the known mitochondrial toxicity of some fluoroquinolones, a non-bactericidal analogue like this compound could serve as a specific modulator or probe for studying mitochondrial pathways without the confounding variable of antibacterial action. nih.gov

Integration with Multi-omics Data for Systems-Level Understanding in Research Models

To gain a holistic understanding of the biological impact of this compound, future research will need to integrate multi-omics approaches. This involves exposing a research model—such as cell cultures, organoids, or small organisms like zebrafish—to the compound and simultaneously analyzing changes across multiple biological levels.

This strategy has been applied to study fluoroquinolones in various contexts, including assessing cardiotoxic risk and quantifying antimicrobial resistance in the environment. medrxiv.orgnih.gov A systems-level approach for this compound would involve:

Transcriptomics (RNA-Seq): To identify genes whose expression is altered upon exposure to the compound, revealing the cellular pathways that are activated or repressed.

Proteomics: To quantify changes in the protein landscape of the cell, providing a direct link between the compound and functional cellular machinery. This is crucial for identifying specific protein off-targets. chemrxiv.org

Metabolomics: To measure changes in small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state and revealing disruptions in key biochemical pathways.

By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action. For example, if proteomics identifies an interaction with a mitochondrial enzyme, metabolomics could confirm the functional consequence by detecting a buildup of that enzyme's substrate. This integrated approach will be instrumental in moving from simple toxicity assessments to a deep, mechanistic understanding of how this compound interacts with living systems.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Decarboxy Gatifloxacin Dihydrochloride and its impurities?

- Methodological Answer : Reverse-phase HPLC with UV detection is commonly used, as demonstrated in cefdinir impurity analysis. Column selection (e.g., C18) and mobile phase optimization (e.g., phosphate buffer with acetonitrile gradients) are critical for resolving structurally similar degradation products. Impurity thresholds should follow pharmacopeial standards, with total impurities not exceeding 3.0% and individual unidentified impurities ≤0.2% . Calibration curves must validate linearity (R² >0.99) across 50–150% of the target concentration.

Q. What are the optimal storage conditions to ensure this compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Stability studies indicate degradation under high humidity (>60% RH) or temperatures >25°C. Avoid incompatible materials (e.g., strong acids/alkalis, oxidizing agents) during handling. Periodic stability testing via accelerated aging (40°C/75% RH for 6 months) can predict shelf-life .

Q. How should toxicity risks be mitigated during laboratory handling?

- Methodological Answer : Classify hazards using GHS criteria: wear nitrile gloves, lab coats, and eye protection. Conduct acute toxicity assays (e.g., OECD 423 for oral LD50) and skin irritation tests (OECD 404). In case of exposure, rinse affected areas with water for 15 minutes and consult toxicological databases for antidotes. Dispose of waste via incineration at >1000°C to prevent hazardous decomposition .

Advanced Research Questions

Q. How do MIC values of Decarboxy Gatifloxacin compare to other fluoroquinolones in drug-resistant Mycobacterium tuberculosis isolates?

- Methodological Answer : Use censored regression analysis to correlate log-transformed MICs of gatifloxacin, ofloxacin, and moxifloxacin. Gatifloxacin shows lower MICs (linearized ratio: 3.4–5.7 vs. ofloxacin), but moxifloxacin’s pharmacokinetics (higher AUC/MIC ratios) may offset in vivo efficacy. Validate with time-kill assays under hypoxic conditions mimicking TB granulomas .

Q. How can experimental designs reconcile discrepancies between in vitro potency and in vivo efficacy of Decarboxy Gatifloxacin?

- Methodological Answer : Implement PK/PD modeling using murine infection models. Measure plasma/tissue concentrations via LC-MS and correlate with bacterial load reduction. Adjust dosing intervals based on post-antibiotic effects. For example, higher-dose regimens (e.g., 10 mg/kg twice daily) may overcome efflux pump-mediated resistance observed in vitro .

Q. What strategies address data contradictions in Decarboxy Gatifloxacin’s resistance mechanisms?

- Methodological Answer : Combine whole-genome sequencing (e.g., identifying gyrA mutations) with functional assays (e.g., ethidium bromide accumulation tests for efflux activity). Use isogenic mutant strains to isolate specific resistance pathways. Cross-validate findings with clinical isolates from diverse geographic regions to account for epidemiological variability .

Q. How can ecological risks be assessed for Decarboxy Gatifloxacin when degradation data are unavailable?

- Methodological Answer : Apply read-across methods using structurally analogous fluoroquinolones. For example, predict soil mobility (log Koc) via QSAR models and bioaccumulation potential (BCF) using EPI Suite. Conduct microcosm studies with Daphnia magna to estimate acute aquatic toxicity (EC50) if regulatory thresholds are required .

Methodological Guidelines

- Data Contradiction Analysis : Use Bland-Altman plots for MIC comparisons and hierarchical clustering to identify outlier datasets.

- Experimental Validation : Include positive controls (e.g., ciprofloxacin for Gram-negative activity) and verify results across ≥3 independent replicates.

- Ethical Compliance : Adhere to OECD guidelines for animal studies and obtain IRB approval for clinical isolate usage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.